Product packaging for Cromolyn(Cat. No.:CAS No. 16110-51-3)

Cromolyn

カタログ番号: B099618
CAS番号: 16110-51-3
分子量: 468.4 g/mol
InChIキー: IMZMKUWMOSJXDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context and Discovery of Cromolyn

The discovery of this compound is a notable event in pharmacological history, stemming from the investigation of a traditional herbal remedy. wikipedia.orgfrontiersin.org The journey began with the study of the Eastern Mediterranean herb Ammi visnaga, a plant used since ancient times for its muscle-relaxant properties. wikipedia.orgnih.gov The active ingredient in this plant is a compound called khellin (B1673630). wikipedia.orgnih.gov

In the 1960s, Dr. Roger Altounyan, a pharmacologist who personally suffered from asthma, began investigating derivatives of khellin for their potential to prevent asthma attacks. wikipedia.orgpatsnap.com Through a process of systematic self-experimentation, Altounyan inhaled various derivatives to test their efficacy. wikipedia.org This dedicated research led to the isolation of a safe and effective asthma-preventing compound in 1965, which was named this compound sodium. wikipedia.orgnih.gov The synthesis of this new cromone, disodium (B8443419) cromoglycate, marked a significant milestone in the development of prophylactic treatments for allergic asthma. researchgate.netresearchgate.net

Key Milestone Year Description
Investigation of Khellin Early 1960sResearchers at Fisons Plc began studying the anti-spasmodic properties of khellin, derived from the Ammi visnaga plant. frontiersin.orgresearchgate.net
Synthesis of this compound 1963A new cromone, later known as disodium cromoglycate, was synthesized based on khellin's structure. researchgate.net
Discovery of Efficacy 1965Dr. Roger Altounyan identified this compound sodium as an effective and safe compound for preventing his own asthma attacks. wikipedia.orgnih.gov
Introduction for Asthma 1969Inhaled this compound sodium was first introduced as a treatment for asthma. nih.gov

Evolution of this compound Research and Its Significance in Allergy and Immunology

The introduction of this compound was a breakthrough in asthma management, offering a non-corticosteroid option for patients. wikipedia.org Its primary significance lies in its prophylactic action; it is effective in preventing allergic and exercise-induced asthma rather than treating acute attacks. wikipedia.org This novel mechanism shifted the focus of allergy treatment towards prevention at a cellular level. researchgate.net

Research demonstrated that this compound inhibits both immediate and late-phase allergic responses to allergens. nih.gov This dual action was a crucial finding, distinguishing it from other available treatments at the time. Its development spurred further research into the pathophysiology of allergic diseases, particularly the role of mast cells. frontiersin.orgnih.gov For many years, this compound was a first-choice non-corticosteroid treatment for asthma. wikipedia.org However, with the advent of newer medications like leukotriene receptor antagonists, which offer more convenient administration schedules, its use has declined in this primary role. wikipedia.orghealthline.com Despite this, it remains an important tool in the allergist's arsenal (B13267), valued for its efficacy and safety profile. frontiersin.orgpatsnap.com

Classification of this compound as a Mast Cell Stabilizer and Non-Steroidal Anti-Inflammatory Drug

This compound is primarily classified as a mast cell stabilizer. wikipedia.orgfrontiersin.orgnih.govpatsnap.com Mast cells are key players in the allergic inflammatory response. patsnap.com When activated by an allergen, they undergo degranulation, releasing a host of inflammatory mediators such as histamine (B1213489) and leukotrienes. nih.govpatsnap.com These mediators are responsible for the symptoms of allergic reactions, including bronchoconstriction, swelling, and itching. nih.govpatsnap.com

This compound's mechanism of action involves stabilizing the mast cell membrane, which prevents the influx of calcium ions necessary for degranulation. patsnap.comresearchgate.net By inhibiting this process, this compound effectively blocks the release of these pro-inflammatory substances. nih.govpatsnap.com This action is distinct from antihistamines, which work by blocking the action of histamine after it has already been released. nih.gov

In addition to its role as a mast cell stabilizer, this compound is also categorized as a non-steroidal anti-inflammatory drug (NSAID). patsnap.com This classification distinguishes it from corticosteroids, which are another major class of drugs used to treat allergic inflammation. patsnap.com

Pharmacological Classification Mechanism of Action Primary Effect
Mast Cell Stabilizer Prevents degranulation of mast cells by inhibiting calcium influx. patsnap.comresearchgate.netPrevents the release of inflammatory mediators like histamine and leukotrienes. nih.govpatsnap.com
Non-Steroidal Anti-Inflammatory Reduces inflammation through a mechanism distinct from corticosteroids. patsnap.comProphylactic control of allergic inflammation. wikipedia.org

Overview of Current Research Trajectories and Emerging Applications of this compound

While its use in asthma has evolved, research into this compound continues, with studies exploring its potential in a variety of other conditions. wikipedia.orgnih.gov Its established mechanism of action on mast cells makes it a candidate for treating other mast cell-driven diseases. clevelandclinic.org

One area of investigation is its use in gastrointestinal disorders. Off-label applications include managing inflammatory bowel disease and preventing severe adverse reactions to foods. nih.gov It is also used to treat mastocytosis, a rare condition characterized by an excess of mast cells in the body, helping to alleviate symptoms like diarrhea, abdominal pain, and flushing. nih.govclevelandclinic.orgdrugs.com

More recent and experimental research has pointed towards novel applications for this compound. Studies are exploring its potential as a treatment for Alzheimer's disease and insulin-induced lipoatrophy. wikipedia.org Furthermore, there is growing interest in its anticancer properties. Research has shown that this compound may selectively inhibit the proliferation of colon cancer cells in vitro and in vivo. nih.gov However, other studies suggest its effect on cancer can be complex, with some findings indicating that the protocol of administration may influence whether it has a pro-tumorigenic or anti-tumorigenic effect, as seen in a bladder cancer model. mdpi.com These emerging areas of research highlight the potential for repurposing this compound and underscore its continued relevance in pharmacological studies. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16O11 B099618 Cromolyn CAS No. 16110-51-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZMKUWMOSJXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O11
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15826-37-6 (Parent)
Record name Cromoglicic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022860
Record name Cromolyn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chromoglicic acid is a solid. (NTP, 1992), Solid
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals from ethanol + ether

CAS No.

16110-51-3
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromolyn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromoglicic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cromolyn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cromoglicic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROMOLYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Action of Cromolyn

Mast Cell Stabilization and Degranulation Inhibition

Cromolyn is classified as a mast cell stabilizer due to its ability to inhibit the degranulation of sensitized mast cells nih.govpatsnap.comvirginia.educlinicalgate.comentokey.comdrugs.com. Mast cell degranulation is a critical event in allergic reactions, where exposure to an antigen or allergen triggers the release of potent inflammatory chemicals stored within mast cell granules clinicalgate.com. By stabilizing the mast cell membrane, this compound prevents this process, thereby interrupting the cascade of events that lead to allergic symptoms and inflammation patsnap.comentokey.com. This stabilization effect is observed in various mast cell types, including those found in the mucosa wikipedia.org.

Inhibition of Calcium Ion Influx into Mast Cells

A key aspect of this compound's mast cell stabilizing action involves its inhibitory effect on calcium ion (Ca²⁺) influx into these cells patsnap.comvirginia.eduentokey.commdpi.comkuleuven.bedrugbank.comfrontiersin.org. The entry of calcium ions into the mast cell cytoplasm is a necessary step for the complex process of degranulation, which includes microfilament contraction and the extrusion of granular contents clinicalgate.com. Research suggests that this compound indirectly inhibits this calcium influx virginia.edu. Furthermore, studies have indicated that this compound may interact with a specific this compound binding protein (CBP) on the mast cell membrane, which plays a crucial role in Ca²⁺ influx and subsequent mediator liberation upon immunological triggering nih.gov. Some evidence also suggests that this compound may alter the function of cellular chloride channels, which in turn prevents calcium influx wikipedia.orgentokey.com.

Prevention of Inflammatory Mediator Release from Sensitized Mast Cells

By stabilizing mast cells and inhibiting calcium influx, this compound effectively prevents the release of a broad spectrum of inflammatory mediators that contribute to allergic and inflammatory responses nih.govpatsnap.comclinicalgate.comentokey.comdrugs.commedcentral.comnih.gov.

Histamine (B1213489)

One of the primary mediators whose release is prevented by this compound is histamine wikipedia.orgnih.govpatsnap.comvirginia.educlinicalgate.comentokey.comdrugs.commdpi.commedcentral.comnih.govplos.orgresearchgate.netmedicalnewstoday.commedscape.com. Histamine is a potent vasoactive amine responsible for many immediate allergic symptoms, including bronchoconstriction, increased vascular permeability, and itching patsnap.com. By inhibiting mast cell degranulation, this compound prevents the extrusion of granules containing pre-formed histamine to the cell exterior clinicalgate.com.

Leukotrienes (e.g., Slow-Reacting Substance of Anaphylaxis, SRS-A)

This compound also prevents the release of leukotrienes, including the slow-reacting substance of anaphylaxis (SRS-A) nih.govvirginia.educlinicalgate.comentokey.comdrugs.commdpi.comdrugbank.commedcentral.comnih.govmedscape.com. SRS-A is a composite of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are lipid mediators known to cause prolonged bronchoconstriction, mucus secretion, and vascular leakage, playing a significant role in asthma exacerbations virginia.educlinicalgate.com. The inhibition of calcium influx by this compound also affects the synthesis of these lipid mediators entokey.com.

Pro-inflammatory Cytokines (e.g., IL-1, IL-6, IL-8, TNF-α)

Beyond pre-formed mediators, this compound has been shown to reduce the secretion of various pro-inflammatory cytokines. Studies on human HMC3 microglia cell lines, when activated by inflammatory cytokines like TNF-α, demonstrated that this compound dramatically reduced the secretion of a wide spectrum of inflammatory mediators, including:

Interleukin-1 beta (IL-1β) nih.govresearchgate.netnih.govresearchgate.netbrieflands.com

Interleukin-6 (IL-6) nih.govresearchgate.netnih.govresearchgate.netbrieflands.com

Interleukin-8 (IL-8) nih.govresearchgate.netnih.govresearchgate.netbrieflands.com

Tumor Necrosis Factor-alpha (TNF-α) entokey.complos.orgnih.govresearchgate.netnih.govresearchgate.netbrieflands.com

These findings suggest this compound's broader anti-inflammatory effects extend to modulating cytokine production, which is crucial in various inflammatory processes nih.govnih.govresearchgate.net. However, some research indicates that the flavonoid quercetin (B1663063) may be more effective than this compound in inhibiting the release of certain cytokines like IL-8 and TNF from human mast cells activated by substance P plos.orgbrieflands.com.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in HMC3 Microglia Cells

Cytokine/ChemokineEffect of TNF-α StimulationEffect of this compound Treatment (0.3 µM and 3 µM)Reference
IL-1βDramatically increasedDramatically reduced nih.govresearchgate.netnih.govresearchgate.net
IL-6Dramatically increasedDramatically reduced nih.govresearchgate.netnih.govresearchgate.net
IL-8Dramatically increasedDramatically reduced nih.govresearchgate.netnih.govresearchgate.net
IFN-γDramatically increasedDramatically reduced nih.govresearchgate.netnih.govresearchgate.net
CXCL10Dramatically increasedDramatically reduced nih.govnih.govresearchgate.net
CCL2Dramatically increasedDramatically reduced nih.govnih.govresearchgate.net
CCL3Dramatically increasedDramatically reduced nih.govnih.govresearchgate.net
CCL4Dramatically increasedDramatically reduced nih.govnih.govresearchgate.net

Note: Data derived from studies on HMC3 microglia cell line activated by TNF-α. nih.govresearchgate.netnih.govresearchgate.net

Distinction from Antihistamines and Corticosteroids in Mechanism

This compound's mechanism of action fundamentally differs from that of antihistamines and corticosteroids. Antihistamines work by reducing the action of histamines after they have been released from mast cells, typically by blocking histamine receptors nih.govdrugs.commedicalnewstoday.commedscape.com. In contrast, this compound acts prior to histamine release by stabilizing mast cells and preventing their degranulation nih.govpatsnap.comdrugs.comnih.govmedicalnewstoday.commedscape.com.

Similarly, this compound's mechanism is distinct from that of corticosteroids. Corticosteroids primarily exert their effects by inhibiting the late response of antigen-induced asthmatic reactions through broad anti-inflammatory actions nih.govdroracle.ai. This compound, however, inhibits both the immediate and late phases of bronchoconstriction induced by inhaled antigens nih.govvirginia.edu. It does not possess intrinsic bronchodilator, anticholinergic, antiserotonin, or glucocorticoid activity virginia.edudrugs.comnih.gov. This prophylactic nature, preventing mediator release rather than counteracting their effects or broadly suppressing inflammation, defines this compound's unique pharmacological profile patsnap.comclinicalgate.commedcentral.com.

Table 2: Comparison of this compound with Antihistamines and Corticosteroids

FeatureThis compoundAntihistaminesCorticosteroids
Primary MechanismMast cell stabilization; prevents mediator releaseBlocks histamine receptors; reduces histamine action after releaseBroad anti-inflammatory action; inhibits late-phase reactions
Timing of ActionProphylactic; inhibits immediate and late reactionsReduces symptoms after mediator releasePrimarily inhibits late-phase reactions
Bronchodilator ActivityNoNo direct bronchodilatory effectNo direct bronchodilatory effect
Glucocorticoid ActivityNoNoYes
Effect on Mediator ReleasePrevents releaseCounteracts effects of released mediatorsSuppresses inflammatory pathways broadly

Interaction with Specific Molecular Targets

This compound has been shown to interact with several key molecular targets, influencing diverse cellular processes relevant to inflammation and disease pathogenesis.

Recent studies have identified WDR43 (WD Repeat Domain 43) as a direct molecular target for this compound. Computational docking simulations have revealed that this compound forms the most stable docking complex with WDR43 among several tested compounds, suggesting a high binding affinity nih.govnih.govresearchgate.net. This interaction holds significant implications, particularly in the context of neurodegenerative conditions. WDR43 is an upregulated gene associated with aneurysm rupture, and its differential expression indicates an increased risk of disease nih.govnih.govresearchgate.net. The binding of this compound to WDR43 suggests its potential in the prevention and treatment of cerebral vasospasm (CV)-induced dementia and Alzheimer's disease nih.govnih.gov. Furthermore, cellular experiments utilizing BV2 cells demonstrated that this compound improved cell viability and enhanced the uptake of amyloid-beta 42 (Aβ42), supporting its potential as a therapeutic agent for inflammation-related disorders nih.govnih.gov. It has also been suggested that this compound may exert its effects by blocking the hsa-miR-877-3p/WDR43 pathway researchgate.net.

This compound functions as a potent agonist of G-protein coupled receptor 35 (GPR35) researchgate.netnih.gov. GPR35 is an orphan receptor widely expressed in the gastrointestinal tract, with particularly high levels in colon epithelial cells, as well as in human mast cells, basophils, and eosinophils researchgate.netmedchemexpress.com. Studies indicate that GPR35 messenger RNA (mRNA) expression is upregulated following challenge with IgE antibodies researchgate.net.

The agonistic activity of this compound on GPR35 has been linked to potential anti-fibrotic actions guidetopharmacology.org. Crucially, activation of GPR35 by agonists like this compound can inhibit transient receptor potential ankyrin 1 (TRPA1)-mediated colonic nociceptor activation and mechanosensitization nih.govbiorxiv.orgcam.ac.uk. This inhibitory effect is mediated by the suppression of TRPA1-evoked Substance P (SP) release nih.govbiorxiv.orgcam.ac.uk. These findings highlight the potential of GPR35 agonists, including this compound, as non-opioid analgesics for managing abdominal pain associated with gastrointestinal conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) nih.govbiorxiv.orgcam.ac.uk. The activation of GPR35 can also lead to the translocation of β-arrestin 2, resulting in receptor internalization and desensitization nih.gov. The role of GPR35 in inflammation is complex and context-dependent, capable of transmitting both pro-inflammatory and anti-inflammatory downstream pathways nih.gov.

This compound has been shown to bind to the S100P protein, thereby disrupting its interaction with the Receptor for Advanced Glycation End products (RAGE) wikipedia.orgwikipedia.orgnih.govaacrjournals.orggoogle.combmj.com. S100P is known to mediate cell proliferation through its binding to RAGE, which subsequently activates signaling pathways such as extracellular regulated kinase (ERK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) nih.gov. This S100P/RAGE signaling axis is implicated in the pathogenesis of various diseases, including cancer, metastasis, and diabetes nih.gov.

The ability of this compound to block the S100P/RAGE interaction has demonstrated therapeutic potential, particularly in oncology. Studies have shown that this blockade can reduce the growth and invasion of pancreatic cancer in mouse models aacrjournals.org. Biophysical techniques, including fluorescence spectroscopy, have determined the binding affinity between S100P and this compound to be in the millimolar range nih.gov. Further insights into the molecular interactions have been gained through techniques such as NMR-HSQC titration experiments and HADDOCK modeling, which have been employed to elucidate the spatial structure of the proposed S100P-cromolyn complex nih.gov.

The underlying mechanism involves this compound's ability to alter the function of cellular chloride channels. This alteration prevents the influx of calcium ions into the cytoplasm from the extracellular space, a critical step in the degranulation process of mast cells entokey.com. Research using mucosal-type mast cell lines (RBL-2H3) and mouse 3T3 fibroblasts has demonstrated this compound's inhibitory effect on chloride ion channel activity, and this activity has been correlated with the compound's ability to inhibit the release of inflammatory mediators karger.com. Comparative studies have indicated that nedocromil (B1678009) sodium, another mast cell stabilizer, exhibits greater efficacy and potency than sodium cromoglycate (this compound sodium) in blocking the ICln channel karger.com.

Modulation of Other Immune Cells and Inflammatory Pathways

Beyond its well-established role as a mast cell stabilizer, this compound also modulates the activity of other immune cells and influences broader inflammatory pathways.

This compound is primarily known for its ability to stabilize mast cells, thereby preventing the release of inflammatory chemicals such as histamine wikipedia.orgpatsnap.com. However, research suggests that this compound sodium may also exert inhibitory effects on other immune cells involved in the inflammatory response, notably eosinophils patsnap.com. Its mechanism of action includes suppressing both mast cell and eosinophil activation by inhibiting the transmembrane influx of calcium ions mdpi.com.

Clinical observations support these findings, as this compound sodium therapy in patients with asthma has been shown to reduce the percentage of eosinophils found in bronchial lavage fluid medcentral.com. Furthermore, this compound sodium has been demonstrated to inhibit eosinophil chemotaxis nih.gov. While animal model studies have indicated some effects on eosinophilic influx, a randomized, double-blinded, placebo-controlled study in children with eosinophilic esophagitis (EoE) did not report significant effects on eosinophilic infiltrate or symptoms frontiersin.org.

Pharmacological and Immunological Research of Cromolyn

Pharmacodynamics of Cromolyn

Time Course of Action and Therapeutic Lag

This compound sodium is not an immediate-acting compound and does not possess direct bronchodilator effects. nih.govmedcentral.com When administered orally, a delayed onset of action, typically ranging from 2 to 6 weeks, is observed, particularly in conditions such as systemic mastocytosis. nih.govmedcentral.comfda.govmacsenlab.comnih.gov Clinical improvements in gastrointestinal and cutaneous symptoms generally manifest within 2 to 6 weeks following the initiation of treatment and may persist for 2 to 3 weeks after discontinuation. fda.govnih.gov For central nervous system symptoms, the therapeutic lag can extend up to 6 weeks. nih.gov This characteristic delayed onset underscores the prophylactic nature of this compound therapy, necessitating consistent and regular administration to achieve its full therapeutic benefits. medcentral.comunboundmedicine.come-lactancia.org

Table 1: Time Course of Action for this compound (Oral Administration)

ParameterTimeframeReference
Onset of Action2 to 6 weeks nih.govmedcentral.comfda.govmacsenlab.comnih.gov
Symptom Amelioration (GI/Cutaneous)Within 2-6 weeks fda.govnih.gov
Symptom Amelioration (CNS)Up to 6 weeks nih.gov
Persistence of Effect after Discontinuation2-3 weeks fda.govnih.gov

Duration of Mast Cell Effect

The effect of this compound sodium on mast cells typically lasts for approximately 6 hours following administration. nih.gov For inhaled this compound used to prevent exercise-induced bronchospasm, the effective prophylactic period is approximately 1 to 2 hours. pdr.net To maximize its protective effect, the interval between this compound administration and exposure to the precipitating factor should be as short as possible. pdr.net

Pharmacokinetics of this compound

This compound sodium is characterized by poor systemic absorption across its various administration routes. nih.govmedcentral.comunboundmedicine.commacsenlab.comnyallergy.compdr.nete-lactancia.orgnih.gov The small fraction of the drug that is absorbed is rapidly excreted unchanged, with approximately equal proportions eliminated via bile and urine. unboundmedicine.commhmedical.comhres.capendopharm.come-lactancia.orgvirginia.edu The elimination half-life of this compound sodium is reported to be between 80 and 90 minutes nih.govunboundmedicine.come-lactancia.orgmedscape.com, or approximately 1 to 2 hours. virginia.edu

Table 2: General Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability (Oral)0.5% to 2% (or less than 1%) nih.govfda.govunboundmedicine.comnyallergy.compdr.nete-lactancia.orgmedscape.com
Bioavailability (Inhaled)Approximately 8% (up to 10-15%) medcentral.comunboundmedicine.comnyallergy.compdr.nete-lactancia.orgmedscape.comnih.gov
Half-life (Plasma)80-90 minutes (or 1-2 hours) nih.govunboundmedicine.come-lactancia.orgvirginia.edumedscape.com
Excretion RouteUrine and Bile (unchanged) medcentral.comunboundmedicine.commhmedical.comhres.canyallergy.compdr.netpendopharm.come-lactancia.orgvirginia.edu

Absorption Profiles Across Administration Routes

Oral Absorption and Excretion

This compound sodium is poorly absorbed from the gastrointestinal tract. nih.govmedcentral.comfda.govmacsenlab.comnyallergy.compdr.netpendopharm.com Human studies indicate that no more than 1% of an orally administered dose is absorbed. fda.govnyallergy.compdr.net For instance, after oral administration of a 500 mg dose to volunteers, very minimal absorption was observed. fda.govnyallergy.compdr.net The mean urinary excretion over a 24-hour period was reported to be between 0.45% and 0.5% of the administered dose. fda.govhres.canyallergy.compdr.netpendopharm.com The vast majority, 98% or more, of an oral dose is excreted unchanged in the feces as unabsorbed drug. nih.govmedcentral.comfda.govnyallergy.compdr.net

Table 3: Oral Absorption and Excretion of this compound

ParameterValueReference
Oral AbsorptionPoor; ≤1% of administered dose nih.govmedcentral.comfda.govmacsenlab.comnyallergy.compdr.netpendopharm.com
Urinary Excretion (24h)0.45% to 0.5% of administered dose fda.govhres.canyallergy.compdr.netpendopharm.com
Fecal Excretion (unabsorbed)≥98% of administered dose nih.govmedcentral.comfda.govnyallergy.compdr.net
Inhaled Absorption and Clearance

Following oral inhalation, approximately 8% of the total this compound sodium dose administered is absorbed into the systemic circulation. medcentral.comunboundmedicine.comnyallergy.compdr.nete-lactancia.orgmedscape.com Some studies suggest that with high inspiratory rates, 10-15% of the inhaled drug-delivered dose can be absorbed into the bloodstream. nih.gov The absorbed fraction is rapidly cleared and excreted unchanged in both urine and bile, typically in approximately equal proportions. medcentral.comnyallergy.compdr.netpendopharm.comvirginia.edu The remaining portion of the inhaled dose is either exhaled or deposited in the oropharynx, swallowed, and subsequently excreted via the alimentary tract. medcentral.comnyallergy.compdr.net Peak plasma concentrations are generally achieved within 10 to 15 minutes following inhalation. virginia.edumedscape.comnih.gov

Table 4: Inhaled Absorption and Clearance of this compound

ParameterValueReference
Inhaled Systemic Absorption~8% (up to 10-15% with high inspiratory rates) medcentral.comunboundmedicine.comnyallergy.compdr.nete-lactancia.orgmedscape.comnih.gov
Peak Plasma Time10-15 minutes virginia.edumedscape.comnih.gov
ClearanceRapidly cleared pendopharm.comvirginia.edu
Excretion RouteUrine and Bile (unchanged, approximately equal proportions) medcentral.comnyallergy.compdr.netpendopharm.comvirginia.edu
Non-absorbed FateExhaled or swallowed and excreted in feces medcentral.comnyallergy.compdr.net
Ophthalmic and Intranasal Absorption

This compound sodium exhibits minimal systemic absorption when administered via ophthalmic or intranasal routes. Following ophthalmic instillation in humans, approximately 0.03% of the administered dose is absorbed into the systemic circulation. In rabbit studies, systemic absorption was found to be less than 0.07% of the dose, presumably through the eye, nasal passages, buccal cavity, and gastrointestinal tract. Trace amounts, specifically less than 0.01% of the this compound sodium dose, penetrate the aqueous humor, with clearance from this chamber being virtually complete within 24 hours after treatment cessation. bausch.compharmacyboardkenya.orgnih.govpdr.netaap.orgfda.gov

Intranasal administration also results in minimal systemic absorption. Less than 7% of the total intranasal dose is absorbed and subsequently excreted rapidly and unchanged in bile and urine. pdr.netresearchgate.netglowm.com Studies in rats indicated that peak plasma levels occurred approximately 20 minutes post-dosing, with an absorption rate corresponding to 60% of the dose over a three-hour period. hres.ca

Distribution and Accumulation in Tissues

Once absorbed, this compound sodium is rapidly cleared from the plasma and generally distributed throughout the body's tissues. hres.capendopharm.com However, significant accumulation is observed primarily in the liver and kidneys. hres.cahres.capendopharm.com Research in rats and dogs, involving repeated intramuscular injections, did not detect any notable tissue accumulation of this compound. hres.ca Due to its ionized and lipid-insoluble nature at physiological pH, this compound does not readily cross most biological membranes. glowm.com

Metabolic Stability and Excretion Pathways

A key characteristic of this compound sodium's pharmacokinetic profile is its metabolic stability; the compound is not metabolized within the body and is excreted entirely unchanged. nih.govhres.capendopharm.comvirginia.edu Its elimination is rapid, primarily occurring via clearance by the liver and kidneys, with subsequent excretion in both bile and urine. nih.govpdr.nethres.capendopharm.comvirginia.edu

The route of administration significantly influences the excretion profile. Following oral administration, this compound is poorly absorbed from the gastrointestinal tract, with no more than 1% of an administered dose being absorbed by humans. The unabsorbed majority (over 98%) is then excreted in the feces. nih.govpdr.nethres.capendopharm.comfda.govmedcentral.com For inhaled doses, approximately 8% is absorbed systemically and rapidly excreted unchanged, with roughly equal proportions eliminated through urine and bile. The remaining portion of the inhaled dose is either exhaled or deposited in the oropharynx, swallowed, and subsequently excreted via the alimentary tract. pdr.netpendopharm.comvirginia.edu The elimination half-life of this compound sodium in humans is reported to be approximately 80 to 90 minutes, or 1 to 2 hours for systemically absorbed amounts. nih.govvirginia.edumedcentral.com

Immunomodulatory Effects Beyond Mast Cell Stabilization

Beyond its well-known role in stabilizing mast cells, research indicates that this compound exhibits broader immunomodulatory effects, influencing various immune cell types and their functions. mdpi.comresearchgate.netnih.gov It has been shown to inhibit neutrophils, eosinophils, monocytes, and macrophages. frontiersin.org

This compound has a notable impact on cytokine and chemokine production, particularly in microglia, which are resident immune cells of the central nervous system. In human microglia (HMC3) activated by TNF-α, this compound significantly reduced the secretion of a wide array of inflammatory mediators, including cytokines such as interleukin-1 beta (IL-1β), IL-6, IL-8, and interferon-gamma (IFN-γ), as well as chemokines like CXCL10, CCL2, CCL3, and CCL4. researchgate.netnih.govresearchgate.netnih.gov Furthermore, it decreased levels of pro-inflammatory proteins including PLP1, PELP1, HSP90, IL-2, GRO-α, Eotaxin, and VEGF-A, while simultaneously promoting the secretion of the anti-inflammatory cytokine IL-4 in HMC3 microglia. nih.gov

In studies involving mast cells, this compound did not affect pro-inflammatory effectors in vitro but significantly increased the levels of anti-inflammatory/pro-resolution CD300a and the release of IL-10 from IgE-activated human cord blood-derived mast cells (CBMCs). nih.gov However, it did not show similar effects on mouse bone marrow-derived mast cells (BMMCs). nih.gov Interestingly, one study suggested that this compound could inhibit LPS-induced TNF production in mast cell-deficient mice, indicating a mast cell-independent effect. researchgate.net

In the TgSOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), this compound treatment led to decreased levels of pro-inflammatory cytokines and chemokines, such as CXCL1 and TNF-α, in both the spinal cord and plasma. massgeneral.orgresearchgate.neteurekalert.org In a carrageenan-induced paw edema model in rats, higher doses of this compound (50 and 100 mg/kg) significantly reduced paw edema and the concentrations of IL-6 in serum and paw tissue. brieflands.com

Table 1: Impact of this compound on Cytokine and Chemokine Production

Cell Type/ModelStimulus/ConditionCytokines/Chemokines AffectedEffect of this compoundReference
Human Microglia (HMC3)TNF-α activationIL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2, CCL3, CCL4Reduced secretion researchgate.netnih.govresearchgate.netnih.gov
Human Microglia (HMC3)TNF-α activationPLP1, PELP1, HSP90, IL-2, GRO-α, Eotaxin, VEGF-AReduced secretion nih.gov
Human Microglia (HMC3)TNF-α activationIL-4Promoted secretion nih.gov
Human CBMCs (IgE-activated)IgE activationCD300a, IL-10Increased levels/release nih.gov
TgSOD1G93A Mouse Model (ALS)Disease progressionCXCL1, TNF-αDecreased levels in spinal cord/plasma massgeneral.orgresearchgate.neteurekalert.org
Rat (Carrageenan-induced paw edema)InflammationIL-6Reduced levels in serum/tissue (dose-dependent) brieflands.com

This compound has been observed to influence the recruitment and activation of various immune cells. In a bladder cancer model, continuous this compound treatment suppressed genes associated with immune cell recruitment and activation. mdpi.comresearchgate.netnih.gov

Regarding eosinophils, this compound injections in mouse models of allergic peritonitis and allergic airways inflammation led to a decrease in total cell and eosinophil numbers in the peritoneal cavity, bronchoalveolar lavage, and lungs. nih.gov It also reduced eosinophil peroxidase (EPX) release from PAF-activated bone marrow-derived eosinophils in vitro. nih.gov

In the context of microglial cells, this compound inhibited the production of pro-inflammatory cytokines induced by activated P815 cells in microglia. frontiersin.org Its inhibitory effect on microglia activation is linked to a reduction in mast cell activation. frontiersin.org Furthermore, this compound has been shown to convert microglial cells into an anti-inflammatory state, which facilitates the uptake of amyloid-beta plaques, and promotes the phagocytosis of Aβ42 by microglia. nih.govnih.govmassgeneral.org

In a bladder cancer model, therapeutic this compound treatment resulted in the upregulation of genes related to cytotoxic T-cell and Natural Killer (NK) cell activity. mdpi.comnih.gov

This compound's immunomodulatory effects have been investigated in various disease models, demonstrating diverse outcomes depending on the disease context and administration protocol.

In bladder cancer models , therapeutic administration of this compound upregulated genes associated with cytotoxic T-cell and NK cell activity while downregulating genes related to angiogenesis. Conversely, continuous this compound treatment suppressed genes involved in immune cell recruitment and activation, as well as apoptotic and necroptotic pathways, leading to a higher tumor burden. This highlights the timing-dependent nature of this compound's effects on tumor progression and immune response. mdpi.comnih.gov

In the TgSOD1G93A mouse model of amyotrophic lateral sclerosis (ALS) , this compound treatment significantly delayed the onset of disease, reduced motor deficits, and protected lumbar spinal cord motor neurons. massgeneral.orgresearchgate.neteurekalert.org It also improved the integrity of the neuromuscular junction and decreased mast cell degranulation in the tibialis anterior muscle. massgeneral.org These findings suggest that this compound provides neuroprotective effects by regulating the immune response in this ALS model. massgeneral.orgresearchgate.neteurekalert.org

For Alzheimer's Disease (AD) models , this compound has demonstrated neuroprotective effects in mice by altering microglial cell activation and promoting the phagocytosis of amyloid-beta plaques by microglia. nih.govmassgeneral.orgresearchgate.net It also contributes to reducing neuroinflammation in neural cells. researchgate.net

In mouse models of obesity and type 2 diabetes , this compound was shown to reduce both conditions by stabilizing mast cells. harvard.edu Studies indicated that mast cell deficiency or pharmacological stabilization with this compound reduced body weight gain and improved glucose and insulin (B600854) sensitivities. researchgate.net Notably, this compound also reduced pre-established obesity and diabetes in these models. researchgate.net

An experimental cholestasis model involving bile duct ligation in rats showed that this compound sodium significantly decreased serum histamine (B1213489) and autotaxin levels, as well as plasma total bile acids, total bilirubin, and biliary enzymes. It also led to significant improvement in histopathological findings of cholestasis and a reduction in liver and peritoneal mast cells. nih.gov

In a pulmonary fibrotic mouse model , this compound sodium significantly reduced collagen deposition in lung tissue and improved lung tissue morphology and scores. It also reversed changes in the expression of E-cadherin and Vimentin, thereby inhibiting the epithelial-mesenchymal transition (EMT) process. nih.gov

Research in animal models of pancreatic cancer has indicated that this compound can significantly reduce tumor volume and inhibit tumor growth, demonstrating superior efficacy to gemcitabine (B846) in some instances. It achieves this by inhibiting the NF-κB pathway. springermedizin.de Furthermore, this compound was observed to replicate the anti-fibrotic effect of ibrutinib, leading to reduced collagen deposition and a decrease in F4/80+ and CD11b+ cells within the tumor stroma. researchgate.net

Table 2: Effects of this compound in Specific Disease Models

Disease ModelKey Immunomodulatory/Therapeutic Effects of this compoundReference
Bladder Cancer (Mouse)Upregulated cytotoxic T-cell/NK cell activity (therapeutic); Suppressed immune cell recruitment/activation (continuous) mdpi.comnih.gov
Amyotrophic Lateral Sclerosis (ALS) (Mouse)Delayed disease onset, reduced motor deficits, spared motor neurons, improved neuromuscular junction integrity, decreased mast cell degranulation, reduced pro-inflammatory cytokines/chemokines massgeneral.orgresearchgate.neteurekalert.org
Alzheimer's Disease (AD) (Mouse)Altered microglial activation, promoted amyloid-beta phagocytosis, reduced neuroinflammation researchgate.netnih.govmassgeneral.orgresearchgate.net
Obesity and Type 2 Diabetes (Mouse)Reduced obesity/diabetes, improved glucose/insulin sensitivities, reduced pre-established conditions via mast cell stabilization harvard.eduresearchgate.net
Cholestasis (Rat)Decreased serum histamine/autotaxin, plasma total bile acids/bilirubin/biliary enzymes, improved histopathology, decreased liver/peritoneal mast cells nih.gov
Pulmonary Fibrosis (Mouse)Reduced collagen deposition, improved lung morphology, inhibited EMT nih.gov
Pancreatic Cancer (Animal)Reduced tumor volume, inhibited tumor growth, inhibited NF-κB pathway, reduced fibrosis, decreased F4/80+ and CD11b+ cells springermedizin.deresearchgate.net

Therapeutic Applications and Clinical Research of Cromolyn

Research in Allergic and Inflammatory Conditions

Chronic Kidney Disease-Related Pruritus

Chronic Kidney Disease-Associated Pruritus (CKD-aP), also known as uremic pruritus, is a debilitating symptom frequently observed in patients with advanced chronic kidney disease and those undergoing hemodialysis fishersci.caguidetopharmacology.org. The exact pathophysiology remains unclear, but mast cell involvement and the release of inflammatory mediators are implicated fishersci.ca.

Cromolyn sodium, as a mast cell stabilizer, has been explored as a potential treatment for CKD-aP. Early reports indicated its effectiveness as an oral therapy in patients with refractory CKD-aP guidetopharmacology.org. A randomized, double-blind, prospective, 4-week study involving 60 hemodialysis patients demonstrated a significant reduction in CKD-aP with topical 4% this compound sodium compared to placebo (p < 0.04) by the end of week 4 guidetopharmacology.org. In this study, the average pruritus score in the this compound sodium 4% group gradually decreased from a baseline of 2.5 ± 1.1 to 0.3 ± 1.3 at the end of Week 4, while the placebo group saw a decrease from 2.7 ± 1.3 to 1.3 ± 1.4.

Another double-blind, placebo-controlled study investigated the effect of oral this compound sodium (135 mg three times daily) over 8 weeks in hemodialysis patients with pruritus. This study reported a significant decrease in pruritus severity in the this compound sodium group, with the level of pruritus reducing from 8.48 ± 2.2 to 0.9 ± 1.8 after 8 weeks of treatment. A recent network meta-analysis, which included 22 randomized controlled trials, ranked this compound sodium as having the second-highest likelihood for pruritus relief in uremic pruritus patients receiving hemodialysis, following gabapentin.

Table 1: Pruritus Score Changes in CKD-Associated Pruritus Studies

Study Type (this compound Form)Baseline Pruritus Score (Mean ± SD)End of Study Pruritus Score (Mean ± SD)p-value (vs. Placebo)Reference
Randomized, Double-Blind (Topical 4% Cream)This compound: 2.5 ± 1.1; Placebo: 2.7 ± 1.3This compound: 0.3 ± 1.3; Placebo: 1.3 ± 1.4< 0.04 (Weeks 3 & 4)
Double-Blind, Placebo-Controlled (Oral)This compound: 8.48 ± 2.2This compound: 0.9 ± 1.8Significant difference observed

Inflammatory Bowel Disease

This compound sodium has been administered orally for the management of chronic inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis. However, a controlled clinical study evaluating disodium (B8443419) cromoglycate (DSCG) at a dose of 800 mg per day versus placebo in 141 patients with ulcerative colitis and 25 patients with Crohn's disease found no beneficial effect. Both the DSCG and placebo groups showed a similar number of relapses in patients with clinically inactive ulcerative colitis and comparable outcomes (improving, deteriorating, or maintaining steady state) in patients with clinically active ulcerative colitis. Similarly, no difference in relapse rate was observed between DSCG and placebo groups in patients with Crohn's disease. An older trial in 12 children with IBD (7 with ulcerative colitis and 5 with Crohn's) explored this compound sodium, with dosages varying from 300 to 600 mg daily over 6 to 18 months. While this study explored its use, the broader evidence from controlled trials indicates limited efficacy.

Psoriasis

This compound sodium in cream form is currently being investigated for its potential to alleviate itching in patients suffering from psoriasis, a chronic skin condition characterized by red, itchy, scaly patches wikipedia.org. Specific detailed research findings or clinical trial outcomes regarding its efficacy in treating psoriasis beyond itch reduction were not extensively reported in the available literature.

Rosacea

Rosacea, a common skin condition causing facial redness and visible blood vessels, has been a subject of research for this compound's therapeutic potential due to its mast cell stabilizing properties. Mast cells are believed to play a role in rosacea pathogenesis by releasing inflammatory mediators.

In a 2014 publication, systemic this compound sodium demonstrated efficacy in a cathelicidin-induced mouse model of rosacea-like inflammation, where pretreatment with intra-peritoneal this compound prevented the development of skin inflammation and significantly decreased matrix metalloproteinase (MMP) activity in tissue.

A small clinical trial (NCT01933464) investigated the use of a topical 4% this compound sodium ophthalmic solution for controlling facial erythema in ten human subjects with papulopustular rosacea. After 8 weeks of treatment, patients treated with 4% this compound sodium ophthalmic solution showed a mean change in facial erythema of -1.6 (standard deviation 2.6) compared to -0.8 (standard deviation 2.8) in the placebo group. Although statistical analysis was not included in the published summary of this trial, these results suggest that topical 4% this compound sodium may be a promising treatment for facial erythema in papulopustular rosacea.

Table 2: Facial Erythema Change in Rosacea Study

Treatment GroupMean Change in Facial Erythema (at 8 weeks)Standard DeviationReference
Topical 4% this compound Sodium-1.62.6
Placebo (Normal Saline)-0.82.8

Eosinophilic Esophagitis

Eosinophilic Esophagitis (EoE) is a chronic immune-mediated disease characterized by eosinophilic infiltration of the esophagus. Given the implication of mast cells in EoE symptomatology and this compound's anti-eosinophilic properties, it has been considered as a therapeutic option.

A randomized, double-blinded, placebo-controlled trial evaluated the efficacy of viscous oral this compound sodium in pediatric patients with EoE. Sixteen subjects were enrolled, with nine randomized to this compound and seven to placebo. The study aimed to decrease esophageal eosinophilia and improve symptoms.

While this compound did not significantly decrease peak esophageal eosinophil count (from 62.1 to 57.3 eosinophils per high-powered field, P = 0.78), it did lead to a 54% decrease in symptom scores (from a mean baseline of 37.8 to 17.5, P = 0.04). In contrast, placebo resulted in a 28% decrease in symptom scores (from 32.2 to 23.3, P = 0.05). Complete resolution of eosinophilia was observed in one subject in the this compound arm and none in the placebo arm. Despite the symptom improvement, a technical review from the American Gastroenterological Association suggests against the use of this compound sodium for EoE outside the context of a clinical trial, citing limited evidence of efficacy in inducing clinical and histological remission.

Table 3: Eosinophil Count and Symptom Score Changes in Eosinophilic Esophagitis Study

Outcome MeasureThis compound Group (Baseline)This compound Group (Post-Therapy)Placebo Group (Baseline)Placebo Group (Post-Therapy)p-value (this compound vs. Placebo)Reference
Peak Eosinophil Count (eos/HPF)62.157.387.071.30.78 (for eosinophil count decrease in this compound group)
Symptom Score (Mean)37.817.5 (54% decrease)32.223.3 (28% decrease)Not significantly more than placebo for symptom score decrease

Emerging Research Areas and Potential New Applications

Beyond its established uses and the conditions discussed above, this compound is being investigated for several emerging therapeutic applications. Researchers are exploring its potential in neurodegenerative diseases and certain cancers.

For instance, studies are investigating whether inhaled this compound sodium could potentially slow the progression of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease wikipedia.org. Furthermore, a clinical trial is exploring the use of this compound nasal spray to improve symptoms in patients with schizophrenia when used as an adjunct to their regular medications wikipedia.org.

Recent research has also revealed the potential of this compound in combating cancer, specifically colon cancer. Studies have shown that this compound can selectively and significantly suppress the proliferation of colon cancer cells in a dose-dependent manner. In in vitro analyses, this compound exhibited higher effectiveness and selectivity in inducing apoptosis in cancer cells compared to doxorubicin, a common chemotherapy drug, with a significant p-value (61% vs. 52%, P ≤ 0.0001). In in vivo animal studies, this compound reduced tumor volume and weight in mice bearing colon cancer, although these results were not statistically significant (P ≤ 0.05). This anticancer activity is partly attributed to this compound's ability to inhibit glycogen (B147801) synthase kinase 3 (GSK-3β) and its potential to stabilize mast cell membranes within tumor tissues, which can lead to blood clot formation and hypoxia.

Alzheimer's Disease

Cancer Research

This compound has garnered attention for its potential anticancer properties, with various studies exploring its effects across different cancer types. Its mechanism of action in oncology is multifaceted, involving mast cell stabilization, modulation of signaling pathways, and induction of apoptosis. mdpi.comcfspharmacy.pharmacyspringermedizin.de

In colon cancer research, this compound has demonstrated promising activity. In vitro studies on colon cancer cell lines, such as HT-29, have shown that this compound can selectively and potently inhibit cell proliferation in a dose-dependent manner. springermedizin.denih.govnih.gov It has been observed to induce apoptosis in cancer cells while exhibiting greater selectivity than chemotherapeutic agents like doxorubicin, sparing healthy cells. mdpi.comspringermedizin.denih.govresearchgate.net

Preclinical animal models of colon cancer have also provided insights into this compound's effects. In subcutaneous mouse models, this compound treatment led to a reduction in tumor weight and volume, although these differences were not always statistically significant when compared to doxorubicin. mdpi.comnih.govresearchgate.net Furthermore, research has explored the use of this compound chitosan (B1678972) nanoparticles (CCSNPs) to enhance its bioavailability and anticancer properties in colorectal cancer models. CCSNPs have shown improvements in tumor pathology and malignant oncogenic signaling molecules, suggesting a novel protective method against colorectal cancer. frontiersin.org

Table 1: In Vitro Effects of this compound on Colon Cancer Cells

Cell LineIC50 (µM)Selectivity Index (SI) vs. DoxorubicinApoptosis Induction (%) vs. Doxorubicin
HT-29 (Colon Cancer)2.33 ± 0.6 nih.gov3.15 nih.gov61% (P ≤ 0.0001) nih.gov
MCF-10 (Normal Epithelial)7.33 ± 0.78 nih.govN/AN/A

This compound has shown significant potential in pancreatic cancer models, often demonstrating efficacy comparable to or even surpassing standard chemotherapy agents like gemcitabine (B846). springermedizin.denih.govtandfonline.com Research indicates that this compound can significantly reduce tumor growth and volume in animal models of human pancreatic cancer. springermedizin.denih.govtandfonline.comresearchgate.net

Its anticancer effects in pancreatic cancer are linked to several molecular mechanisms. This compound inhibits the NF-κB pathway, which is crucial for the proliferation of pancreatic cancer cells. springermedizin.deresearchgate.net It also interferes with the function of S100P, a protein associated with tumor growth and metastasis, by blocking its interaction with the Receptor for Advanced Glycation Endproducts (RAGE), thereby inhibiting S100P-mediated growth, survival, and invasiveness. springermedizin.detandfonline.comresearchgate.netfrontiersin.orgaacrjournals.org

Furthermore, this compound has been shown to enhance the effectiveness of gemcitabine, a standard chemotherapy agent for pancreatic cancer. tandfonline.comresearchgate.netaacrjournals.org Combining this compound with gemcitabine has resulted in a greater reduction in tumor growth in mouse models compared to gemcitabine alone. tandfonline.com A 5-methyl derivative of this compound has also been developed, demonstrating increased potency in reducing tumor weight and volume and significantly increasing survival rates in animal models of pancreatic cancer. springermedizin.denih.govaacrjournals.org PEGylated liposome (B1194612) formulations of this compound have also been investigated to improve its antitumor activity in human pancreatic adenocarcinoma, showing enhanced anti-proliferative effects and higher anti-tumor activity in combination with gemcitabine. researchgate.net

Studies on bladder cancer have revealed complex and protocol-dependent effects of this compound on tumor progression. Research using a subcutaneous tumor model with syngeneic mouse MB49 bladder cancer cells investigated two administration protocols: a 4-day therapeutic protocol (after tumor establishment) and an 11-day continuous protocol (starting prior to tumor cell injection). mdpi.comresearchgate.netnih.gov

The therapeutic treatment protocol demonstrated a marked downregulation of genes related to angiogenesis and an upregulation of genes associated with cytotoxic T-cell and Natural Killer (NK) cell activity. mdpi.comresearchgate.netnih.gov Conversely, continuous this compound treatment suppressed genes involved in immune cell recruitment and activation, as well as apoptotic and necroptotic pathways, leading to a greater tumor burden. mdpi.comresearchgate.netnih.gov This pro-tumorigenic effect observed with continuous treatment was also found in mast cell-deficient mice, suggesting that continuous this compound primarily acts through the inhibition of mast cell degranulation. mdpi.comnih.gov In vitro studies indicated that this compound did not directly affect the viability of MB49 mouse or human bladder cancer cell lines (T24 and 5637), suggesting its effects on tumor burden are likely mediated through modulation of the tumor microenvironment. mdpi.com

Table 2: Effects of this compound on Bladder Tumor Burden in Mouse Models (MB49 cells)

Treatment ProtocolEffect on Tumor BurdenMean Difference (95% CI)p-value
Continuous (11-day)Increased Tumor Burden+142.4 mg (+28.42, +256.4) mdpi.com0.0158 mdpi.com
Therapeutic (4-day)Protective Effect (downregulation of angiogenesis, upregulation of cytotoxic T-cell/NK cell activity) mdpi.comN/AN/A

This compound is considered a promising candidate for drug repurposing in oncology. mdpi.comspringermedizin.denih.govnih.gov This strategy involves repurposing existing drugs with known pharmacodynamics and pharmacokinetics for new therapeutic targets, which can significantly reduce the time and financial resources typically required for new drug development. springermedizin.denih.gov Given this compound's established safety profile and widespread use in allergy management, its exploration in cancer treatment offers a potentially low-complication and effective therapeutic avenue. mdpi.comspringermedizin.denih.govnih.gov

The effects of this compound on tumor progression can be controversial and depend on the protocol of administration. mdpi.comnih.govnih.gov As highlighted in bladder cancer research, the timing and duration of this compound treatment can lead to contrasting outcomes, displaying both pro-tumorigenic and anti-tumorigenic effects. mdpi.comnih.gov While some studies suggest a protective or inhibitory effect on tumor growth, others indicate that certain administration protocols might lead to increased tumor burden. mdpi.comnih.gov This duality underscores the importance of carefully evaluating this compound's impact on cancer development in humans and optimizing administration protocols for potential therapeutic benefits. mdpi.com

COVID-19 Pneumonia

This compound has been investigated for its potential role in treating COVID-19 pneumonia, particularly in hospitalized patients requiring supplemental oxygen. centerwatch.comkrwg.org The rationale for its use stems from its anti-inflammatory properties and its ability to stabilize mast cells, which are implicated in the cytokine storm syndrome observed in severe SARS-CoV-2 infections. nih.govscivisionpub.com

Clinical trials are underway to study the effects of adding this compound to the standard treatment for COVID-19 pneumonia. centerwatch.comkrwg.org The drug is typically administered via nebulization for a few days, followed by intranasal administration. centerwatch.comkrwg.org The hypothesis is that this compound, when combined with standard COVID-19 treatment, will improve patient symptoms and reduce the number of days to an improved quality of life. centerwatch.com

Beyond its mast cell stabilizing action, this compound has been shown to potentially exert a direct impact on chloride and calcium ion channels in coronaviruses, interfering with their biological cycle. nih.gov It has also been reported to potently inhibit Nsp12, a conserved coronavirus protein that acts as an RNA-dependent RNA polymerase in viral replication and transcription. nih.gov These findings suggest that this compound may be effective in decreasing inflammation and cytokine storms in patients with COVID-19. nih.govscivisionpub.com

Schizophrenia

This compound sodium is currently under investigation for its potential role in ameliorating symptoms in patients with schizophrenia and schizoaffective disorder. A clinical trial is exploring the efficacy and safety of cromoglicate nasal spray as an adjunctive treatment alongside existing medications. clinicaltrials.eupittplusme.org The rationale for its application in this neurological context may be linked to its ability to address neuroinflammatory processes, with research indicating that mast cell dysfunction can contribute to blood-brain barrier disruption, a noted abnormality in individuals with schizophrenia. researchgate.net

Cardiac Applications

This compound has been studied for its cardioprotective effects, particularly in conditions involving inflammation and fibrosis.

Studies in animal models suggest that this compound sodium plays a significant role in mitigating myocardial fibrosis, a key pathological process contributing to heart failure. It has been demonstrated to substantially reduce myocardial fibrosis in rat models of myocarditis. nih.govmdpi.com Furthermore, this compound prevented left ventricular (LV) fibrosis in mice subjected to transaortic constriction and attenuated atrial fibrosis in pressure-overloaded hearts. mdpi.comjci.org The stabilization of mast cells by this compound has been shown to reduce atrial fibrosis and the inducibility of atrial fibrillation in pressure-overloaded mouse hearts. jci.org Mast cells are implicated in myocardial collagen degradation and fibrosis. nih.gov Mechanistically, this compound has been observed to decrease levels of Transforming Growth Factor-beta 1 (TGF-β1), a critical mediator in fibrotic pathways, in rats with myocarditis. mdpi.com It also prevented an increase in myocardial Tumor Necrosis Factor-alpha (TNF-α) levels following reperfusion, underscoring its anti-inflammatory actions relevant to cardiac remodeling. mdpi.com

Table 1: Key Findings of this compound in Cardiac Fibrosis and Heart Failure (Animal Models)

Condition / ModelAnimal ModelKey Observed Effects of this compoundSource
Myocardial FibrosisRat myocarditisReduced myocardial fibrosis; reduced cardiac mast cell density and size; reduced TGF-β1 levels. nih.govmdpi.com
LV FibrosisMice with transaortic constrictionPrevented left ventricular fibrosis. mdpi.com
Atrial Fibrosis / Atrial FibrillationPressure-overloaded mouse heartsAttenuated atrial fibrosis and atrial fibrillation inducibility. jci.org
Myocardial TNF-α levelsCardiac reperfusion modelsPrevented increase in myocardial TNF-α levels. mdpi.com

This compound sodium has demonstrated an ability to attenuate adverse left ventricular (LV) remodeling and dysfunction in experimental autoimmune myocarditis in rats. nih.govima.org.il In these studies, treatment with this compound sodium resulted in a reduction of myocardial fibrosis and a decrease in the number and size of cardiac mast cells within the inflamed myocardium. nih.govresearchgate.net The therapeutic effect is attributed to its mast cell inhibitory action, which stabilizes mast cell membranes, thereby preventing degranulation and the subsequent release of pro-inflammatory cytokines. nih.gov Beyond its mast cell stabilizing properties, this compound may also influence NF-kB mediated remodeling in the inflamed heart during acute viral myocarditis. bmj.com

Table 2: Key Findings of this compound in Myocarditis (Animal Models)

Condition / ModelAnimal ModelKey Observed Effects of this compoundSource
Experimental Autoimmune MyocarditisRatsAttenuated adverse LV remodeling and dysfunction; reduced myocardial fibrosis; reduced cardiac mast cell density and size. nih.govima.org.ilresearchgate.net
Acute Viral Myocarditis(Proposed mechanism)May act on NF-kB mediated remodeling in the inflamed heart. bmj.com

Role in Lung Transplant Animal Models

Investigations into this compound's role in orthotopic rat lung transplant models have revealed promising outcomes regarding graft injury and long-term complications. Administration of this compound in these models led to a decrease in perioperative mortality and graft failure. ectrx.orgnih.govnih.gov Notably, rats treated with this compound developed significantly fewer obliterative bronchiolitis (OB) lesions, a severe chronic complication of lung transplantation, with a reported mean reduction of 46% in affected airways. ectrx.orgnih.govnih.gov These findings suggest that this compound ameliorates both acute and chronic injury in lung transplant models. nih.govresearchgate.net Furthermore, allografts from recipients treated with this compound demonstrated improved lung compliance and graft expansion compared to untreated controls. researchgate.net The association of mast cells with OB in human pulmonary allografts provides a biological basis for exploring this compound's mast cell stabilizing action in this context. ectrx.orgnih.govnih.gov

Table 3: Key Findings of this compound in Lung Transplant Animal Models

Animal ModelKey Observed Effects of this compoundSource
Orthotopic Rat Lung Transplant Model (with gastric fluid aspiration)Decreased perioperative mortality and graft failure; significantly reduced obliterative bronchiolitis (OB) lesions (46% reduction); ameliorated acute and chronic graft injury; improved lung compliance and graft expansion. ectrx.orgnih.govnih.govresearchgate.net

Prevention of Bronchopulmonary Dysplasia in Infants

This compound sodium was theoretically considered as a prophylactic agent for bronchopulmonary dysplasia (BPD) in preterm infants, given its anti-inflammatory properties. cochrane.org However, clinical research has provided limited evidence of its efficacy in this specific application. A 2017 Cochrane systematic review, which included two eligible studies with a total of 64 infants, concluded that this compound sodium prophylaxis did not result in a statistically significant effect on the combined outcome of mortality or chronic lung disease (CLD) at 28 days or 36 weeks' postmenstrual age (PMA). cochrane.orgaap.org Similarly, a pilot study involving newborns with respiratory distress syndrome found that this compound sodium did not decrease the incidence or severity of BPD. aap.org Potential reasons for these outcomes included an insufficient delivered dose, therapy initiated too late to prevent inflammation, inadequate effect on polymorphonuclear cells in vivo, or the involvement of BPD development factors not influenced by this compound. aap.org The Cochrane review ultimately suggested that further research in this area may not be justified due to the lack of strong supporting evidence. cochrane.orgresearchgate.net While one study noted a trend towards lower Interleukin-1 beta (IL-1β) levels in this compound-treated infants and no deaths, suggesting a possible anti-inflammatory effect, this did not translate to a significant difference in oxygen dependency at 28 days. nih.gov

Table 4: Summary of this compound Research in Bronchopulmonary Dysplasia Prevention

Study Type / ReviewNumber of InfantsKey Outcome Regarding BPD/CLD PreventionSource
Cochrane Systematic Review (2017)64 (across 2 studies)No statistically significant effect on mortality or CLD at 28 days or 36 weeks' PMA. cochrane.orgaap.org
Pilot Clinical Trial (1993)28 (1000-2000g birth weight group)Did not decrease the incidence or severity of BPD. aap.org
Randomized, Blinded Study (1997)Not specified (infants ≤ 1,000g)No significant difference in oxygen-dependency at 28 days; trend towards lower IL-1 beta. nih.gov

Clinical Efficacy and Safety Research

This compound sodium's clinical efficacy stems from its role as a mast cell stabilizer, which prevents the release of inflammatory mediators. nih.gov It has demonstrated effectiveness in various conditions, including asthma, allergic rhinitis, mastocytosis, and certain allergic eye conditions. nih.gov Early research highlighted its efficacy against exercise-induced asthma and nasal antigen challenge. nih.gov

Regarding its safety, this compound sodium is generally considered to have a good safety profile. clinicaltrials.euresearchgate.nettandfonline.com Its low systemic absorption, whether administered orally or topically, contributes to minimal systemic effects. clinicaltrials.eunih.govresearchgate.net No severe toxicity reactions have been reported, and a specific toxic dose has not been established. nih.gov A newer, high-concentration formulation (PA101) delivered via an eFlow® nebulizer has also shown improved systemic bioavailability while maintaining a generally safe and well-tolerated profile in study participants. tandfonline.com

Table 5: Selected Clinical Efficacy Research of this compound

ConditionStudy DesignKey Efficacy FindingsSource
Systemic MastocytosisDouble-blind crossover studyMarked amelioration of pruritus, whealing, flushing, diarrhea, abdominal pain, and cognitive dysfunction. researchgate.net
AsthmaMulticenter, double-blind, placebo-controlled, parallel-studySignificant improvements in daily symptoms (cough, breathlessness, overall asthma severity), physician's assessments, FEV1, FVC, and peak expiratory flow rate; decreased concomitant bronchodilator use. nih.gov
Allergic ConjunctivitisRandomized, controlled trialSatisfactory efficacy in reducing main eye symptom score (MESS) and improving signs. researchgate.net

Future Directions and Research Gaps for Cromolyn

Elucidating Unresolved Mechanisms of Action

The traditional understanding of cromolyn as a mast cell stabilizer, inhibiting the release of inflammatory chemicals like histamine (B1213489), has been a cornerstone of its therapeutic application wikipedia.org. However, recent research suggests that its mechanism of action is more intricate and extends beyond this primary role, necessitating further investigation nih.govguidetopharmacology.org.

This compound has been reported to bind directly to various ubiquitous proteins, including heat-shock protein 90 (Hsp90), S100 proteins, and G-protein-coupled receptor 35 (GPR35) nih.gov. The interaction with GPR35, in particular, has garnered attention. GPR35 is expressed in immune cells such as leukocytes, monocytes, neutrophils, and T cells, suggesting that this compound's cellular targets may not be limited solely to mast cells nih.govacs.org. Studies have shown that this compound can act as an agonist at GPR35, promoting the activation of different Gi/o subunits and potentially inhibiting transient receptor potential ankyrin 1 (TRPA1)-mediated colonic nociceptor activation and substance P release nih.govcam.ac.uk. This agonistic activity at GPR35 has also been linked to potential anti-fibrotic actions guidetopharmacology.org. However, this discovery presents a divergence from earlier findings where GPRs were activated receptors and GPR35 was upregulated upon allergen stimulation, highlighting the need for further investigation into this potential mechanism nih.gov.

Beyond its mast cell stabilizing properties, this compound's broader immunomodulatory effects are a significant area of ongoing research. Studies indicate that this compound can influence other immune cells, such as natural killer (NK) cells and eosinophils, suggesting a wider impact on the immune system mdpi.comresearchgate.net. For instance, therapeutic this compound treatment has been shown to upregulate genes related to cytotoxic T-cell and NK cell activity mdpi.com. Conversely, continuous this compound treatment has been observed to suppress genes involved in immune cell recruitment and activation, as well as apoptotic and necroptotic pathways, leading to a greater tumor burden in certain contexts mdpi.comresearchgate.net. This highlights the complex and context-dependent nature of its immunomodulatory actions, emphasizing the need for detailed research into how different administration protocols influence its effects on the immune system mdpi.com.

Development of Improved Formulations and Delivery Systems

This compound's applicability has been limited by its poor bioavailability, particularly when administered orally, and its short half-life, which necessitates frequent dosing nih.govresearchgate.netnih.govgoogle.com. Addressing these challenges is a key focus for future development.

Efforts to improve this compound's bioavailability are crucial for enhancing its therapeutic utility and patient compliance. One promising strategy involves the use of absorption enhancers. For example, Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) has been shown to increase the absorption of this compound by approximately eight-fold, potentially by increasing Caco-2 cell membrane fluidity without affecting this compound lipophilicity researchgate.netgoogle.com. Novel high-concentration formulations, such as PA101 delivered via a high-efficiency nebulizer (eFlow®), have demonstrated substantially improved systemic bioavailability, with systemic exposure up to 8 to 11-fold higher compared to marketed products nih.gov. The systemic bioavailability of PA101 was approximately 25%, a significant improvement over the approximately 1% for Nalcrom® oral solution and 10% for Intal™ nebulizer solution nih.gov.

Here is a table summarizing the bioavailability improvements with PA101:

FormulationDelivery MethodSystemic Bioavailability (Approx.)Relative Systemic Exposure (vs. Nalcrom®)Relative Systemic Exposure (vs. Intal™)
Nalcrom®Oral Solution1% nih.gov1x (baseline)-
Intal™Nebulizer Solution10% nih.gov-1x (baseline)
PA101eFlow® Nebulizer25% nih.gov11x nih.gov8x nih.gov

Innovative drug delivery systems are being explored to overcome the limitations of traditional this compound formulations. Niosomes, which are self-assembly vesicles made of nonionic surfactants, are being investigated as potential carriers for this compound preprints.orgresearchgate.net. Their amphiphilic nature allows them to entrap both hydrophilic and hydrophobic drugs, and they offer advantages in terms of stability, cost-efficiency, and bioavailability preprints.orgresearchgate.net.

Another avenue of research involves the development of pharmaceutical metal complexes (pMCs) derived from this compound and bioactive metal ions such as Zn²⁺, Mg²⁺, and Ca²⁺ nih.govacs.org. These complexes, like this compound-Zn, this compound-Mg, and this compound-Ca, have shown enhanced thermal stability and slow degradation in physiological conditions, suggesting they could circulate longer and potentially reach target sites more effectively nih.govacs.org. While current studies have yielded two-dimensional (2D) structures, the potential for developing three-dimensional (3D) pMC structures could lead to novel multi-drug delivery systems for allergic and inflammatory diseases nih.govacs.org. Self-emulsifying drug delivery systems (SEDDS) incorporating hydrophobic ion-paired complexes of this compound sodium are also being developed to enhance intestinal absorption researchgate.net.

Expanding Clinical Research in Emerging Therapeutic Areas

Beyond its established uses in asthma and allergic rhinitis, this compound is being investigated for its potential in a wider range of therapeutic areas, driven by its broader immunomodulatory and mast cell stabilizing properties.

This compound is being tested as a potential treatment for insulin-induced lipoatrophy and Alzheimer's disease, sometimes in combination with other drugs like ibuprofen (B1674241) wikipedia.orgexplorationpub.com. Its ability to bind S100P protein and disrupt its interaction with RAGE is a mechanism being explored in this context wikipedia.org. Furthermore, research is exploring its effects in conditions like cerebral vasospasm and related dementia, with findings suggesting that this compound may have therapeutic value in these neurodegenerative diseases by targeting proteins like WDR43 researchgate.net. The role of mast cell activation in various inflammatory conditions, including myocarditis and pulmonary fibrosis, also points to potential new applications for this compound as a mast cell inhibitor researchgate.netnih.gov. Clinical trials are crucial for validating these emerging therapeutic applications and understanding the optimal administration protocols for different conditions contractpharma.comaacrmeetingnews.org.

Translational Studies for Neurodegenerative Diseases

This compound has shown promise in preclinical models of neurodegenerative diseases, indicating a potential for translational studies. Research suggests that this compound sodium can exert neuroprotective effects by modulating neuroinflammation, a key factor in the progression of conditions like Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS). In mouse models of AD, this compound sodium has been observed to convert microglial cells into an anti-inflammatory state, leading to the uptake of amyloid-beta plaques and preventing the accumulation of insoluble amyloid-beta (Aβ42 and Aβ40) massgeneral.orgalzforum.orgmassgeneral.orgresearchgate.net. This effect was also seen to promote microglia recruitment to plaques and phagocytosis of beta-amyloid deposits alzforum.org.

In the context of ALS, this compound treatment significantly delayed disease onset, reduced motor deficits, and protected lumbar spinal cord motor neurons in transgenic SOD1G93A mouse models massgeneral.orgeurekalert.orgharvard.edu. It achieved this by reducing inflammation around muscles, targeting mast cells, and decreasing pro-inflammatory markers in the spinal cord and blood eurekalert.orgharvard.edu. Furthermore, this compound has been shown to inhibit LPS-induced mast cell degranulation and subsequent microglia activation, inflammatory factor release, and activation of MAPK, AKT, and NF-κB signaling pathways in the hypothalamus of rats, leading to improved cognitive function frontiersin.org.

A combination regimen involving this compound (ALZT-OP1a) and ibuprofen (ALZT-OP1b) is currently in clinical trials for Alzheimer's disease, targeting both amyloid-beta pathology and neuroinflammation alzforum.orgtandfonline.com. This highlights the potential for this compound, either alone or in combination, to be repurposed for neurodegenerative conditions. Future translational studies should focus on confirming these preclinical findings in human trials, investigating optimal delivery methods for central nervous system penetration, and identifying specific patient populations most likely to benefit.

Further Exploration of Anticancer Potential

This compound's anticancer potential is a significant area of ongoing research, with studies exploring its effects on various cancer cell lines and tumor models. Its mechanism of action in cancer extends beyond mast cell stabilization, involving the inhibition of calcium influx into mast cells, thereby preventing the release of inflammatory substances like prostaglandins, leukotrienes, and histamine mdpi.com. In vitro studies have demonstrated this compound's ability to reduce cancer cell viability, inhibit proliferation, and induce apoptosis in various cancer cell types, including breast, colon, lung, liver, and oral cancers mdpi.comnih.govspringermedizin.deijrps.com. In colon cancer cell studies, this compound showed greater selectivity than doxorubicin, inducing apoptosis in cancer cells while sparing healthy ones mdpi.com.

This compound has been found to inhibit glycogen (B147801) synthase kinase 3 (GSK-3β), which prevents the degradation of p53 (a key protein in cell growth control) and induces apoptosis nih.govspringermedizin.de. It also interferes with the function of S100P, a protein associated with tumor growth and metastasis, particularly in pancreatic cancer cells nih.govaacrjournals.orgtandfonline.com. In mouse models of pancreatic cancer, this compound alone reduced tumor growth, and when combined with gemcitabine (B846), it significantly enhanced the chemotherapy's effectiveness, reducing tumor growth by 85% tandfonline.com.

Despite promising preclinical data, clinical trials evaluating this compound's efficacy in cancer patients are currently lacking nih.gov. Future research should prioritize well-designed clinical studies to validate these preclinical findings and investigate optimal dosing strategies and combination therapies.

Investigating Patient-Specific Responses and Biomarkers

Understanding patient-specific responses to this compound and identifying relevant biomarkers is crucial for personalized medicine. The efficacy of mast cell stabilizing drugs, including this compound, can vary significantly due to mast cell heterogeneity across different tissues and individuals wikipedia.orgnih.gov. For example, this compound has shown effective inhibition of IgE-dependent mast cell activation in rats but not consistently in mice, and its effectiveness can differ between human and mouse mast cells in vitro mdpi.comnih.govresearchgate.net.

Moreover, some studies suggest that this compound's actions may extend beyond mast cell stabilization, influencing other immune cells like NK cells and eosinophils, which could contribute to varied patient outcomes mdpi.comresearchgate.net. The concept of "tachyphylaxis" (rapid loss of effect) has also been reported with this compound in some mast cell contexts, suggesting that continuous administration might lead to reduced efficacy over time in certain scenarios plos.orgkarger.com.

Future research needs to identify biomarkers that predict patient response to this compound, such as specific genetic profiles, mast cell phenotypes, or inflammatory mediator levels. This would involve comprehensive "omics" approaches (genomics, proteomics, metabolomics) to characterize patient responses and elucidate the underlying biological variations. Such studies could lead to the development of companion diagnostics, enabling clinicians to select patients most likely to benefit from this compound therapy and optimize treatment regimens.

Exploring Synergistic Therapies and Combination Regimens

The potential for this compound to act synergistically with other therapeutic agents is a significant area for future exploration. Preclinical studies have already demonstrated the benefits of combining this compound with other drugs in various disease models.

In neurodegenerative diseases, a combination of this compound and ibuprofen (ALZT-OP1) has shown promise in Alzheimer's disease models by targeting both amyloid-beta pathology and neuroinflammation alzforum.orgtandfonline.commdpi.com. This compound also acted synergistically with bromocriptine (B1667881) and topiramate (B1683207) to reduce amyloid-beta production in Alzheimer's patient-derived neurons alzforum.org. For ALS, combined treatment with this compound and masitinib, an orally administered tyrosine kinase inhibitor, demonstrated additive neuroprotective and antioxidant effects in an in vitro neurodegenerative model researchgate.netnih.gov.

In cancer, this compound has been shown to enhance the effectiveness of gemcitabine in pancreatic cancer models tandfonline.com. Furthermore, this compound sodium can improve the efficacy of anti-PD-1 therapy by decreasing mast cell infiltration and the release of inflammatory cytokines frontiersin.orgspringermedizin.deresearchgate.net. Another study found that chronic administration of this compound sodium in combination with chlorpheniramine (B86927) maleate (B1232345) significantly reversed parameters related to high-fat diet-induced obesity in rats, suggesting a synergistic effect on metabolic syndrome researchgate.net.

Future research should systematically investigate various combination regimens, focusing on identifying optimal drug partners and understanding the molecular mechanisms underlying their synergistic effects. This could lead to more effective and potentially lower-dose therapies, reducing side effects and improving patient outcomes across a range of complex diseases.

Addressing Contradictory Findings in Research (e.g., Cancer)

Despite promising results, some research on this compound, particularly in cancer, presents contradictory findings, necessitating further investigation. For instance, while many studies highlight this compound's anti-tumorigenic properties, one study on bladder cancer models reported a pro-tumorigenic effect with continuous this compound treatment, leading to a greater tumor burden mdpi.com. This duality is attributed to mast cells potentially adopting either a pro-inflammatory (anti-tumor) or immunosuppressive (pro-tumor) phenotype within tumors, explaining the inconsistent prognostic value of mast cells in cancer mdpi.com. The effect of this compound can depend on the protocol of administration, with therapeutic treatment showing downregulation of angiogenesis-related genes and upregulation of cytotoxic T-cell and NK cell activity, while continuous treatment suppressed immune cell recruitment and activation mdpi.com.

Another point of contention is this compound's effectiveness as a mast cell stabilizer in different species and tissues. While it effectively inhibits IgE-dependent mast cell activation in rats, its efficacy in inhibiting mouse mast cells in vivo and in vitro has been questioned nih.govresearchgate.net. Furthermore, some studies suggest that this compound is a weak inhibitor of histamine release from human mast cells and can exhibit rapid tachyphylaxis plos.orgkarger.com.

Addressing these contradictory findings requires rigorous research designs, including:

Standardization of experimental protocols: Ensuring consistent dosing, administration routes, and timing in animal models.

Detailed characterization of mast cell populations: Recognizing the heterogeneity of mast cells and their varying responses to this compound in different tissues and disease contexts.

Investigation of off-target effects: Exploring whether this compound's effects extend beyond mast cell stabilization to other immune cells or signaling pathways, as suggested by some studies mdpi.comresearchgate.net.

Comparative studies: Directly comparing this compound's effects across different species, tumor types, and administration regimens to identify factors influencing its efficacy.

Such focused research will help clarify the conditions under which this compound exerts beneficial or detrimental effects, leading to more precise and effective therapeutic strategies.

Humanized Mast Cell Culture Technology and Animal Models for Research

Advancements in humanized mast cell culture technology and animal models are critical for accurately predicting this compound's effects in humans. Traditional animal models, particularly mice, have shown varying responses to this compound compared to human mast cells mdpi.comnih.govresearchgate.net. For instance, this compound's ability to inhibit mast cell activation and mediator release has been questioned in mouse models, despite its established effects in rats and humans nih.govresearchgate.net. This highlights the need for more physiologically relevant models.

Humanized mast cell culture systems, such as human cord blood-derived cultured mast cells (hCBMCs) and human mast cell lines (e.g., LAD2, HMC-1), offer a valuable platform for studying this compound's direct effects on human mast cells and their interactions with other cell types in a controlled environment plos.orgkarger.comnih.gov. These models can help elucidate the precise mechanisms of action of this compound on human mast cells, including its impact on cytokine release (e.g., IL-8, TNF, IL-6), histamine, and other mediators plos.orgkarger.com.

Furthermore, the development of humanized animal models, where human mast cells or components of the human immune system are introduced into immunodeficient animals, could provide a more accurate in vivo representation of human disease. Such models would allow researchers to study this compound's effects in a complex biological system that more closely mimics human physiology, facilitating the translation of preclinical findings to clinical applications. These advanced models can also be instrumental in investigating patient-specific responses and the impact of mast cell heterogeneity on drug efficacy.

Isolation of Compounds from Biological Agents for New Mast Cell Stabilizers

The exploration of natural compounds and biological agents represents a promising avenue for discovering new mast cell stabilizers, potentially leading to novel therapeutics with improved efficacy or different mechanisms of action compared to this compound. Many naturally occurring compounds, particularly flavonoids, have demonstrated potent mast cell stabilizing activities.

Examples of such compounds include:

Flavonoids: Quercetin (B1663063) and luteolin (B72000) are well-studied flavonoids that act as mast cell stabilizers, inhibiting the release of histamine, tryptase, and various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) plos.orgkarger.comnih.goveds.clinicfrontiersin.orgfasciainstitute.org. Quercetin, for instance, has been shown to be more effective than this compound in blocking human mast cell cytokine release and inhibits intracellular calcium increase and NF-κB activation plos.org.

Terpenoids: Parthenolide, a sesquiterpene lactone isolated from feverfew, has shown anti-allergic properties by inhibiting antigen-IgE induced degranulation of mast cells nih.gov.

Polyphenolic compounds: Ellagic acid, found in fruits and nuts, has been shown to attenuate anti-IgE-mediated allergic responses by inhibiting histamine release and pro-inflammatory cytokines like TNF-α and IL-6 nih.gov.

Xanthones: Mangostin-α, -β, and -γ, isolated from Garcinia mangostana L., inhibited histamine release from IgE-sensitized mast cells nih.gov.

Coumarins: Scopletin has been shown to inhibit the production of pro-inflammatory cytokines from mast cells nih.gov.

Beyond small molecules, biologics are also being investigated for targeting mast cells. Monoclonal antibodies, such as omalizumab, target IgE to prevent its association with IgE receptors on mast cells, thereby inhibiting mast cell activation units.it. Other strategies involve targeting intracellular signaling proteins like Syk, which are crucial mediators of immunoreceptor signaling in mast cells nih.gov.

Future research should focus on:

High-throughput screening: Systematically screening diverse natural product libraries and biological extracts for mast cell stabilizing activity.

Mechanism elucidation: Thoroughly investigating the precise molecular targets and signaling pathways modulated by these novel compounds.

Structural optimization: Developing synthetic analogues of promising natural compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Combination with existing therapies: Exploring whether these new mast cell stabilizers can be combined with this compound or other drugs for synergistic effects.

This approach holds significant potential for expanding the therapeutic arsenal (B13267) against mast cell-mediated diseases and for developing more targeted and effective interventions.

Q & A

Q. What ethical guidelines apply to human tissue-based studies evaluating this compound’s mast cell inhibition?

  • Answer: Obtain informed consent for biospecimen use (e.g., nasal polyp biopsies). Anonymize data per GDPR/HIPAA standards. Disclose conflicts of interest (e.g., industry partnerships) and adhere to institutional review board (IRB) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromolyn
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cromolyn

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。